molecular formula C19H21FN4O3S B2384488 5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-45-2

5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2384488
CAS No.: 851810-45-2
M. Wt: 404.46
InChI Key: USXMSWMDTSAOLO-UHFFFAOYSA-N
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Description

The compound “5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel substituted 1,4-dioxa-8-azaspiro[4.5]decane . It is part of a class of compounds that have been found to have fungicidal activity .


Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a fluorophenyl group, a thiazolotriazol group, and a 1,4-dioxa-8-azaspiro[4.5]decane group . The exact structure would require more detailed analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane, a component of the compound, include a boiling point of 108-111 °C, a density of 1.117 g/mL at 20 °C, and a refractive index of 1.4819 . The properties of the full compound would require further analysis.

Scientific Research Applications

Anticancer and Antidiabetic Applications

The compound has been explored for its potential anticancer and antidiabetic properties. Research indicates that some analogs of this compound have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as promising therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, surpassing some existing antidiabetic drugs like Acarbose (Flefel et al., 2019).

Antimicrobial Activities

Another area of application is in antimicrobial treatments. Studies have synthesized various derivatives of this compound, finding that some exhibit good or moderate antimicrobial activities against test microorganisms. This suggests its potential as a component in developing new antimicrobial drugs (Bektaş et al., 2007).

Neurokinin-1 Receptor Antagonist

The compound has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration. This indicates its potential use in treating conditions related to emesis and depression (Harrison et al., 2001).

Antioxidant and Anticancer Agent

Research has also indicated its potential as an antioxidant and an anticancer agent. Certain derivatives have shown cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their effectiveness in cancer treatment (Sunil et al., 2010).

Tubulin Inhibition Mechanism in Anticancer Agents

The compound's derivatives have shown unique mechanisms of tubulin inhibition in anticancer treatments. They promote tubulin polymerization in vitro without competing with paclitaxel, offering a novel approach in cancer therapy (Zhang et al., 2007).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. As it is a fungicide, it likely interacts with biological systems in a way that inhibits fungal growth .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its fungicidal activity, it may be of interest in the development of new antifungal treatments .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMSWMDTSAOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5(CC4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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